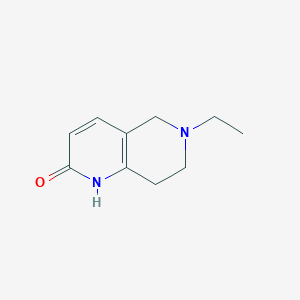

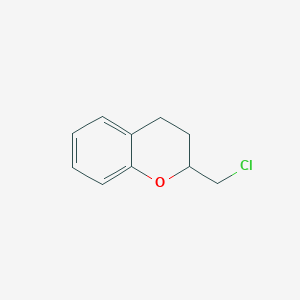

![molecular formula C9H16N2O2 B11909677 Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate](/img/structure/B11909677.png)

Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

メチルオクタヒドロピロロ[1,2-a]ピラジン-3-カルボン酸メチルは、窒素を含む複素環式化合物です。ピロール環とピラジン環が融合した環系を特徴としています。 この化合物はピロロピラジンファミリーの一部であり、抗菌、抗炎症、抗ウイルス、抗真菌、抗酸化、抗腫瘍、キナーゼ阻害など、さまざまな生物活性で知られています .

2. 製法

合成経路と反応条件: メチルオクタヒドロピロロ[1,2-a]ピラジン-3-カルボン酸メチルの合成は、通常、複数段階のプロセスで行われます。

ピロール環とアシル(ブロモ)アセチレンのクロスカップリング: この工程は室温で固体アルミナ中で行われ、2-(アシルエチニル)ピロールが生成されます。

プロパルギルアミンの付加: 得られたアセチレンは、プロパルギルアミンと反応してN-プロパルギルエナミノンを生成します。

分子内環化: この工程は、ジメチルスルホキシド中で炭酸セシウムによって触媒され、目的のピロロピラジン誘導体が生成されます.

工業的製法: この化合物の工業的製法は、文献ではあまり詳しく記述されていません。上記の合成経路は、反応条件や精製工程を適切に最適化することで、工業的用途にスケールアップすることができます。

3. 化学反応解析

反応の種類: メチルオクタヒドロピロロ[1,2-a]ピラジン-3-カルボン酸メチルは、次のようなさまざまな化学反応を起こします。

酸化: この反応は、分子中に酸素含有官能基を導入することができます。

還元: この反応は、酸素含有官能基を除去したり、二重結合を還元したりすることができます。

置換: この反応は、ある官能基を別の官能基で置換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: 一般的な還元剤には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどがあります。

置換: 一般的な試薬には、ハロゲンや求核剤などがあり、塩基性または酸性条件で使用されます。

主な生成物: これらの反応で生成される主な生成物は、使用する特定の試薬と条件によって異なります。たとえば、酸化によってヒドロキシル化された誘導体が生成される場合があり、還元によって完全に飽和された誘導体が生成される場合があります。

4. 科学研究における用途

メチルオクタヒドロピロロ[1,2-a]ピラジン-3-カルボン酸メチルは、科学研究においていくつかの用途があります。

化学: より複雑な分子の合成における構成単位として役立ちます。

生物学: 抗菌、抗炎症、抗ウイルス特性に関する研究に使用されます。

医学: 抗腫瘍やキナーゼ阻害などの潜在的な治療用途について研究されています。

産業: 新素材や医薬品の開発に使用されています.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate typically involves a multi-step process:

Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, resulting in the formation of 2-(acylethynyl)pyrroles.

Addition of propargylamine: The obtained acetylenes react with propargylamine to produce N-propargylenaminones.

Intramolecular cyclization: This step, catalyzed by cesium carbonate in dimethyl sulfoxide, leads to the formation of the desired pyrrolopyrazine derivative.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

化学反応の分析

Types of Reactions: Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated derivatives.

科学的研究の応用

Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in studies related to its antimicrobial, anti-inflammatory, and antiviral properties.

Medicine: It is investigated for its potential therapeutic applications, including antitumor and kinase inhibitory activities.

Industry: It is used in the development of new materials and pharmaceuticals.

作用機序

メチルオクタヒドロピロロ[1,2-a]ピラジン-3-カルボン酸メチルの正確な作用機序は、まだ完全に解明されていません。さまざまな分子標的や経路と相互作用することで効果を発揮すると考えられています。 たとえば、抗菌活性は、細菌細胞壁の合成阻害による可能性があり、抗腫瘍活性は、細胞増殖に関与する特定のキナーゼの阻害による可能性があります .

類似化合物:

ピロロ[1,2-a]ピラジン誘導体: これらの化合物は、類似の融合環系を共有し、同様の生物活性を示します。

5H-ピロロ[2,3-b]ピラジン誘導体: これらの化合物は、異なる環融合パターンを持っていますが、特にキナーゼ阻害において、有意な生物活性も示します.

独自性: メチルオクタヒドロピロロ[1,2-a]ピラジン-3-カルボン酸メチルは、特定の環融合パターンとカルボン酸基の存在により、独特の生物活性や化学反応性を示すため、ユニークです。

類似化合物との比較

Pyrrolo[1,2-a]pyrazine derivatives: These compounds share a similar fused ring system and exhibit similar biological activities.

5H-pyrrolo[2,3-b]pyrazine derivatives: These compounds have a different ring fusion pattern but also exhibit significant biological activities, particularly kinase inhibition.

Uniqueness: Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate is unique due to its specific ring fusion pattern and the presence of a carboxylate group, which may contribute to its distinct biological activities and chemical reactivity.

特性

分子式 |

C9H16N2O2 |

|---|---|

分子量 |

184.24 g/mol |

IUPAC名 |

methyl 1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine-3-carboxylate |

InChI |

InChI=1S/C9H16N2O2/c1-13-9(12)8-6-11-4-2-3-7(11)5-10-8/h7-8,10H,2-6H2,1H3 |

InChIキー |

NPRJZFPRCHQZLI-UHFFFAOYSA-N |

正規SMILES |

COC(=O)C1CN2CCCC2CN1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

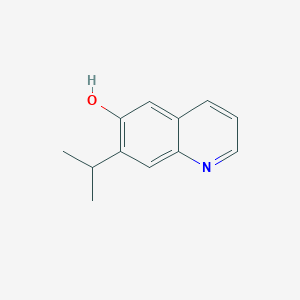

![2-Mercapto-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B11909604.png)

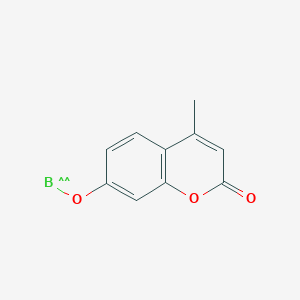

![6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11909660.png)

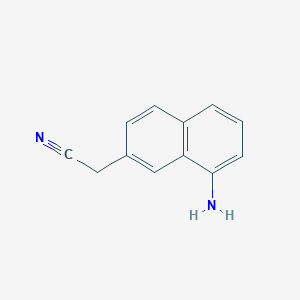

![Pyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B11909672.png)

![2-(3-Aminobicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride](/img/structure/B11909685.png)